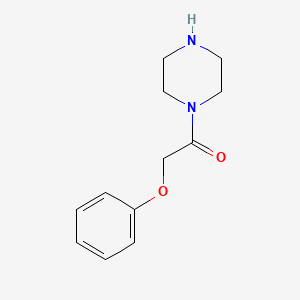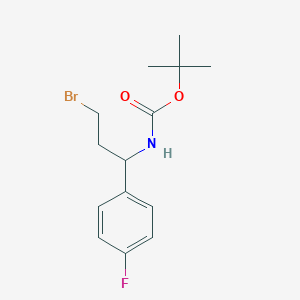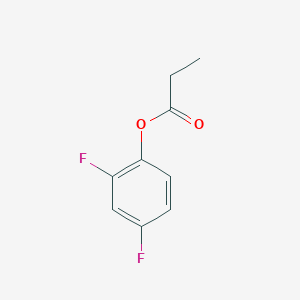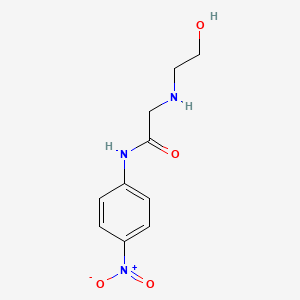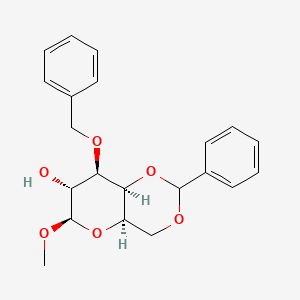
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
Vue d'ensemble
Description
“Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is a carbohydrate building block that is used in the synthesis of various sugars . It is a partially protected carbohydrate, where only one type of a protecting group is manipulated for a given substrate .
Synthesis Analysis
The synthesis of this compound involves regioselective protection and deprotection strategies . For instance, benzylation of methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside with benzyl bromide in N,N-dimethylformamide in the presence of sodium hydride affords methyl 3-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside .Molecular Structure Analysis
The molecular formula of “this compound” is C21H22O7 . The structure includes a benzylidene-protected glucoside and mannoside .Chemical Reactions Analysis
The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-glucoside and methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 386.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique
Regioselective C-3-O-acylation and O-methylation : This compound has been studied for its regioselective C-3-O-acylation and O-methylation, particularly in a range of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides, achieving selectivity by forming the copper chelate of the 2,3-diol (Osborn, Brome, Harwood, & Suthers, 2001).
Synthesis of Synthetic Receptor Analogues : It is used in the synthesis of various receptor analogues, including the preparation of 3-O-methyl, 3-C-methyl, and 3-deoxy derivatives (Kihlberg, Frejd, Jansson, & Magnusson, 1986).
Synthesis of Isomeric Trisaccharides : This compound plays a role in the synthesis of isomeric trisaccharides, such as methyl O-alpha-L-fucopyranosyl derivatives, which are synthesized via benzylation and subsequent reductive ring-opening and glycosylation reactions (Jain, Kohata, Abbas, & Matta, 1988).
Bromodimethylsulfonium Bromide Catalyzed Synthesis : The compound serves as a key intermediate in the synthesis of 2,3- and 2,6-dideoxy galactopyranosides, with a focus on the efficient synthesis from galactal (Ding, Chun, Zhang, & Li, 2012).
Study of Diastereoisomeric Forms : Research has been conducted on the treatment of certain methyl di-O-methyl derivatives with benzylidene bromide to form diastereoisomeric 4,6-O-benzylidene derivatives, exploring their chemical behavior and structure (Baggett, Duxbury, Foster, & Webber, 1965).
Investigation of Nucleophilic Displacement Reactions : The compound is involved in studies on nucleophilic displacement reactions in carbohydrates, focusing on the solvolysis of certain methyl galactopyranosides (Brimacombe & Ching, 1968).
Partial Alkylation Studies : Research includes the partial alkylation of methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, studying the selectivity and yields of methylation and benzylation (Grishkovets & Chirva, 2004).
Ligand Synthesis for Affinity Chromatography : It has been used in the synthesis of ligands for affinity chromatography, particularly in isolating serum amyloid P protein from human serum (Ziegler, Eckhardt, Strayle, & Herzog, 1992).
Orientations Futures
Propriétés
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-BQUARMOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



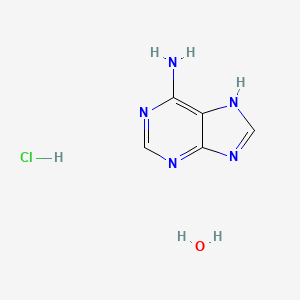


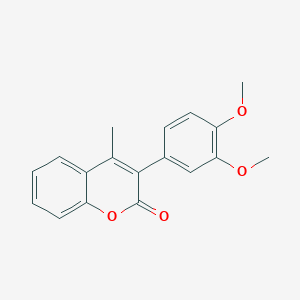
![5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one](/img/structure/B3043781.png)
